3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a methyl group at position 2. The carboxamide group at position 2 is linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines the rigidity of the benzodioxine ring with the lipophilic and electron-withdrawing properties of the trifluoromethyl group, which may enhance metabolic stability and target binding . The compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-10-15(24-14-8-3-2-7-13(14)23-10)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h2-10,15H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRJWVFJQKNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory and anticancer activities, as well as its pharmacokinetics and mechanism of action.
Chemical Structure and Properties
The compound belongs to the benzodioxane class, characterized by a fused dioxane ring structure. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological activity.
Molecular Formula : C15H14F3N1O3
Molecular Weight : 315.27 g/mol
Anti-inflammatory Activity
Several studies have indicated that benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in vitro. Specifically, the benzodioxane moiety has been linked to the modulation of pathways involved in inflammation, such as the NF-kB signaling pathway .
Anticancer Activity
Research has shown that derivatives of benzodioxane can inhibit cancer cell proliferation. A notable case study involved a derivative that acted as an inhibitor of the p38α MAPK pathway, which is crucial in cancer progression. The compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential utility in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However, related compounds have shown good oral bioavailability and metabolic stability. For example, a similar compound was absorbed intact after oral administration and metabolized to yield active metabolites with anti-inflammatory properties .
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Anticancer Efficacy : A xenograft model using human ovarian carcinoma cells showed that treatment with the compound led to a marked reduction in tumor size compared to controls. This suggests its role as a potential therapeutic agent in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents on the benzodioxine core or the aryl carboxamide group. Below is a comparative analysis:
Structural Analogues of the Benzodioxine Core
Analogues with Modified Aromatic Systems
Functional Group Variations
- Trifluoromethyl vs. Nitro/Chloro : The trifluoromethyl group in the target compound offers superior metabolic stability and moderate hydrophobicity compared to nitro (polar) or chloro (electronegative but less stable) groups .
Research Findings and Implications
- Agrochemical Relevance : Analogues like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight the importance of trifluoromethylphenyl groups in pesticide design, suggesting similar applications for the target compound .
- Medicinal Chemistry : Compounds with dihydrobenzodioxine cores, such as SID7969543 (a GPCR modulator), indicate this scaffold’s utility in targeting enzymes or receptors via conformational restraint .
- Synthetic Accessibility : Multiple suppliers list derivatives of N-[3-(trifluoromethyl)phenyl]benzodioxine carboxamides, reflecting their synthetic feasibility and research demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
